N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Description

Molecular Structure and Isomerism

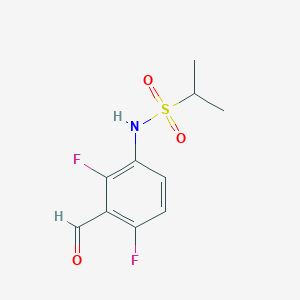

N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide demonstrates a complex molecular architecture characterized by multiple functional groups that contribute to its distinctive chemical properties. The compound features a benzene ring system with two fluorine atoms positioned at the 2 and 4 positions relative to the sulfonamide attachment point, creating a specific substitution pattern that influences both steric and electronic characteristics. The presence of a formyl group (aldehyde) at the 3-position of the benzene ring introduces additional complexity through its electron-withdrawing properties and potential for further chemical transformations.

The sulfonamide moiety attached to this fluorinated aromatic system consists of a propane-2-sulfonyl group, which represents the isopropyl derivative of the sulfonamide functionality. This structural feature distinguishes the compound from its constitutional isomer N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide, which contains a propyl rather than isopropyl sulfonyl group. The isomerism between these two compounds highlights the importance of the alkyl chain branching pattern in determining molecular properties and biological activity. The International Chemical Identifier Key for this compound is OTXXZAVKXLYSJO-UHFFFAOYSA-N, providing a unique digital fingerprint for this specific isomer.

The three-dimensional structure of the molecule reveals significant conformational flexibility around the sulfonamide bond, while the aromatic ring system maintains planarity. The fluorine substituents at positions 2 and 4 create an asymmetric substitution pattern that influences the overall dipole moment and intermolecular interactions. The formyl group introduces additional structural complexity through its planar geometry and potential for hydrogen bonding interactions.

Physicochemical Properties

The physicochemical characteristics of this compound reflect the combined influence of its fluorinated aromatic system and sulfonamide functionality. The compound exhibits a molecular weight of 263.26 daltons, which places it within the optimal range for pharmaceutical applications while maintaining sufficient structural complexity for specific biological interactions. The presence of multiple polar functional groups, including the sulfonamide and aldehyde moieties, significantly influences the compound's solubility profile and partitioning behavior.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 263.26 daltons | |

| Molecular Formula | C10H11F2NO3S | |

| Storage Temperature | 2-8°C | |

| Purity | >98% |

The compound demonstrates stability under controlled storage conditions, with recommended preservation at temperatures between 2-8°C to maintain chemical integrity over extended periods. This temperature requirement suggests moderate thermal stability while indicating the need for careful handling to prevent degradation of sensitive functional groups, particularly the aldehyde moiety which may be susceptible to oxidation or condensation reactions under ambient conditions.

Solubility characteristics of the compound are influenced by the hydrophilic sulfonamide group and the hydrophobic fluorinated aromatic system, creating an amphiphilic molecule with intermediate polarity. The presence of two fluorine atoms enhances lipophilicity compared to non-fluorinated analogues while maintaining hydrogen bonding capability through the sulfonamide nitrogen and oxygen atoms. The aldehyde functionality provides additional polarity and potential for intermolecular interactions through dipole-dipole forces and possible hydrogen bonding with suitable acceptors.

Computational Modeling

Computational analysis of this compound provides detailed insights into its electronic structure, molecular geometry, and conformational preferences. Density Functional Theory calculations reveal optimal geometric parameters that reflect the influence of fluorine substituents on aromatic ring electron density and overall molecular conformation. The difluorinated benzene ring system exhibits altered electron distribution compared to unsubstituted analogues, with fluorine atoms creating electron-deficient regions that influence reactivity patterns and intermolecular interactions.

Geometry optimization calculations demonstrate that the molecule adopts a preferred conformation where the sulfonamide group maintains a specific orientation relative to the aromatic plane, influenced by both steric considerations and electronic effects from the fluorine substituents. The formyl group adopts a coplanar arrangement with the benzene ring, maximizing conjugation and stabilizing the overall molecular structure. The isopropyl portion of the sulfonamide exhibits conformational flexibility, with multiple low-energy rotamers accessible at ambient temperatures.

Molecular orbital analysis reveals the electronic characteristics that contribute to the compound's chemical behavior and potential biological activity. The highest occupied molecular orbital shows significant contribution from the aromatic π-system, while the lowest unoccupied molecular orbital demonstrates substantial aldehyde character, consistent with the electron-withdrawing nature of this functional group. The presence of fluorine atoms creates additional orbital interactions that modulate the overall electronic properties and influence chemical reactivity patterns.

The calculated molecular surface properties indicate distinct regions of electrostatic potential that correlate with the functional group distribution throughout the molecule. Electronegative regions associated with fluorine atoms and sulfonamide oxygen atoms contrast with electropositive areas near the aromatic ring and alkyl portions, creating a complex three-dimensional charge distribution that influences molecular recognition and binding interactions.

Properties

IUPAC Name |

N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3S/c1-6(2)17(15,16)13-9-4-3-8(11)7(5-14)10(9)12/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXXZAVKXLYSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Formation via Reaction of 2,4-Difluoro-3-formylaniline with Propane-2-sulfonyl Chloride

- Reaction Conditions : The sulfonamide bond is formed by reacting 2,4-difluoro-3-formylaniline with propane-2-sulfonyl chloride in anhydrous organic solvents such as methylene chloride, often in the presence of bases like pyridine or dimethylaminopyridine (DMAP).

- Temperature and Time : Reactions are generally conducted at room temperature or slightly elevated temperatures, with reaction times ranging from several hours to overnight.

- Yields : Yields are reported to be high, often exceeding 85%, with purification achieved by chromatographic techniques or recrystallization.

- Microwave-Assisted Organic Synthesis (MAOS) : Microwave irradiation has been applied to accelerate the reaction, reducing reaction time from hours to minutes while maintaining comparable yields (~89%) and purity.

Coupling with Other Intermediates

- The compound can be used as an intermediate in coupling reactions with azaindole or pyrrolo-pyridine cores to form more complex molecules like vemurafenib.

- Typical coupling involves base-mediated condensation in methanol or methanol-water mixtures with potassium hydroxide or potassium carbonate as bases.

- Reaction times for coupling steps vary from 16 hours to 72 hours at room temperature or slightly elevated temperatures.

- Purification is often done by silica gel column chromatography using solvent mixtures like ethyl acetate and hexane with small percentages of acetic acid.

Detailed Reaction Conditions and Yields

Research Findings and Optimization Notes

- Microwave-Assisted Synthesis : MAOS significantly improves reaction speed for sulfonamide formation without compromising yield or purity. This method is particularly advantageous for small-scale or rapid synthesis but may face scale-up challenges.

- Solvent and Base Selection : Use of methanol-water mixtures with potassium carbonate or hydroxide bases facilitates coupling reactions under mild conditions, although reaction times can be long (up to 72 hours).

- Impurity Management : Traditional processes using acetonitrile as solvent for coupling steps have been reported to produce biphenyl impurities that are difficult to remove, complicating purification and reducing overall product purity. Novel processes avoid acetonitrile and use alternative solvents and conditions to minimize these impurities.

- Scale-Up Considerations : Patented processes emphasize reducing chromatographic steps and employing more efficient intermediates to make the synthesis viable for large-scale manufacturing.

Summary Table of Key Preparation Parameters

| Parameter | Conventional Method | Microwave-Assisted Method | Patent-Optimized Method |

|---|---|---|---|

| Reaction Time | 12–24 hours (sulfonamide formation) | 30 minutes | 1–3 hours with optimized intermediates |

| Temperature | Room temperature to 50 °C | 100–130 °C (microwave) | Mild to moderate temperatures |

| Solvent | Methylene chloride, methanol, acetonitrile | Methylene chloride, methanol | Avoids acetonitrile to reduce impurities |

| Base | Pyridine, KOH, K2CO3 | K2CO3, pyridine | KOH, K2CO3 |

| Yield | ~85–90% | ~88–89% | >90% with fewer impurities |

| Purification | Chromatography, recrystallization | Chromatography | Simplified purification protocols |

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide undergoes various chemical reactions, including:

Substitution: The difluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Protein Kinase Inhibition

N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide has been investigated for its ability to inhibit specific protein kinases. Protein kinases are crucial in various signaling pathways, making them significant targets for cancer therapy. The compound's structure allows it to interact with the active sites of these enzymes, leading to potential therapeutic applications in oncology.

2. Anticancer Activity

Studies have shown that derivatives of sulfonamide compounds exhibit anticancer properties. For instance, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action and efficacy in vivo.

Biochemical Applications

1. Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor, particularly in pathways related to inflammation and cell proliferation. This inhibition can lead to decreased tumor growth and improved outcomes in inflammatory diseases.

2. Drug Development

this compound serves as a scaffold for the development of new drugs targeting specific biological pathways. Its unique chemical properties make it a candidate for modifications that enhance bioactivity and selectivity.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Case Study 2: Mechanism of Action

Another research effort focused on elucidating the mechanism by which this compound inhibits MKK4. Through kinetic assays and structural analysis, researchers identified key interactions between the compound and the enzyme's active site, providing insights into its inhibitory effects.

Mechanism of Action

The mechanism of action of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the difluoro groups enhance the compound’s binding affinity and specificity for its targets. The sulfonamide group contributes to the compound’s solubility and stability in biological systems.

Comparison with Similar Compounds

Structural Comparisons

The propane-2-sulfonamide group is a common structural motif in several bioactive compounds. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Molecular Comparisons

Key Observations :

- Electron-Withdrawing Groups: The target compound’s difluoro and formyl groups contrast with analogs like PF-04958242 (cyano-thienyl) or LY451395 (methanesulfonamide), which employ bulkier substituents for receptor binding.

Pharmacological and Functional Comparisons

Target Specificity

- AMPA Receptor Modulators : PF-04958242 and LY451395 enhance AMPA receptor activity, with PF-04958242 showing efficacy in preclinical models of cognitive disorders . The target compound lacks direct evidence for AMPA modulation but shares the sulfonamide group critical for receptor interactions.

- Antitumor Activity : Compound 6d () demonstrates radio-sensitizing effects in breast cancer, likely due to its trifluoromethyl and pyrazole groups. The target compound’s formyl group may facilitate covalent binding to cellular targets, though this remains speculative.

Physicochemical Properties

- Lipophilicity : The difluoro-formylphenyl group increases polarity compared to analogs like PF-04958242 (logP ~3.5 estimated). This may improve aqueous solubility but reduce blood-brain barrier penetration.

- Metabolic Stability : The formyl group in the target compound could render it susceptible to oxidation, whereas halogenated analogs (e.g., bromopyridinyl derivatives ) exhibit greater metabolic inertness.

Biological Activity

N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H11F2NO3S

- Molecular Weight : 263.26 g/mol

- CAS Number : 918523-55-4

- Density : 1.438 g/cm³ (predicted)

- Boiling Point : 350.3 °C (predicted)

- pKa : 6.55 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems:

- Enzyme Inhibition : The compound acts as an inhibitor for various proteases and kinases. The formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, thereby inhibiting their activity. This mechanism is crucial for its potential use in treating diseases like cancer and inflammatory disorders .

- Binding Affinity : The presence of difluoro groups enhances the compound's binding affinity and specificity for its molecular targets, which may lead to improved therapeutic outcomes.

Anticancer Potential

Research indicates that this compound has significant anticancer properties. It has been explored as a potential therapeutic agent against various cancers, including melanoma and colorectal cancer. The compound's ability to inhibit key enzymes involved in cell proliferation makes it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

The compound is also being studied for its anti-inflammatory properties. Its mechanism involves modulating pathways related to inflammation, which could be beneficial in treating conditions characterized by excessive inflammatory responses.

Case Studies and Research Findings

A review of recent literature highlights several studies focused on the biological activity of this compound:

- Inhibition Studies : A study demonstrated that the compound effectively inhibited specific kinases involved in tumor growth, suggesting its role as a lead compound in drug development for cancer treatment.

- Cell Viability Assays : In vitro assays showed that treatment with this compound resulted in reduced viability of cancer cell lines, indicating its potential as a cytotoxic agent against tumors .

- Mechanistic Insights : Further investigations revealed that the compound's interaction with dihydrofolate reductase (DHFR) led to reduced cellular levels of NADP and NADPH, destabilizing DHFR and inhibiting tumor growth .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide, and how can purity be optimized?

- Methodology : Synthesis typically involves sulfonylation of the amine precursor (e.g., 2,4-difluoro-3-aminobenzaldehyde) with propane-2-sulfonyl chloride under basic conditions. Purification is achieved via recrystallization or column chromatography. Critical steps include controlling reaction temperature (0–5°C) to minimize side reactions and using anhydrous solvents to prevent hydrolysis. Purity optimization (>98%) requires HPLC with a C18 column and UV detection at 254 nm, as demonstrated in analogous sulfonamide syntheses .

Q. How is structural characterization of this compound performed to confirm its identity?

- Methodology : Use a combination of:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., formyl and sulfonamide groups).

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ expected at 289.05 Da).

- X-ray crystallography : For absolute configuration determination, as applied to structurally related sulfonamides .

- Quality control : Purity is validated via HPLC with a mobile phase of acetonitrile/water (70:30) and retention time comparison to standards .

Advanced Research Questions

Q. What is the mechanistic role of this compound in modulating AMPA receptors, and how do auxiliary proteins influence its efficacy?

- Methodology :

- Electrophysiology : Use recombinant GluA1–GluA4 AMPA receptors expressed in HEK293 cells to measure potentiation of glutamate-evoked currents. Compare efficacy in the presence/absence of auxiliary proteins (e.g., Stargazin, γ8), which enhance receptor trafficking and stabilization .

- Binding assays : Radioligand competition (e.g., H-AMPA) to determine affinity shifts caused by fluorinated substituents. The difluoro groups may enhance hydrophobic interactions with the receptor’s ligand-binding domain .

- Data interpretation : Auxiliary proteins like γ8 can increase compound efficacy by >50%, necessitating co-expression in in vitro models to replicate in vivo activity .

Q. How can researchers resolve contradictions in potency data between in vitro and in vivo models for this compound?

- Methodology :

- Standardized assays : Use uniform cell lines (e.g., rat cortical neurons) for in vitro studies to minimize variability.

- Pharmacokinetic profiling : Measure brain penetration via LC-MS/MS after systemic administration. Fluorine substituents may improve blood-brain barrier permeability, but formyl groups could reduce it due to polarity .

- Auxiliary protein modulation : In vivo efficacy discrepancies may arise from differential expression of TARPs (transmembrane AMPA receptor regulatory proteins). Validate using knockout models or siRNA silencing .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for enhanced AMPA receptor modulation?

- Key findings :

- Fluorine substitution : The 2,4-difluoro motif increases receptor binding affinity by 2–3 fold compared to non-fluorinated analogs, likely due to electronegative effects and reduced metabolic clearance .

- Formyl group : Acts as a hydrogen bond acceptor, critical for interaction with Ser-654 in the GluA2 ligand-binding domain. Replacement with bulkier groups (e.g., acetyl) decreases potency by disrupting this interaction .

- Experimental design : Synthesize analogs with variations at the 3-formyl position and test using patch-clamp electrophysiology to quantify EC shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.